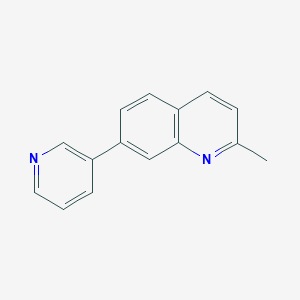![molecular formula C62H79N13O11 B10838929 [Bpa1]AngII](/img/structure/B10838929.png)
[Bpa1]AngII
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Bpa1]Angiotensin II ist eine modifizierte Version des Octapeptidhormons Angiotensin II, bei dem die erste Aminosäure durch p-Benzoyl-L-Phenylalanin ersetzt wird. Angiotensin II ist ein Schlüsselregulator im Renin-Angiotensin-System, das eine entscheidende Rolle in den Herz-Kreislauf-, endokrinen und neuronalen Systemen spielt, indem es mit spezifischen Rezeptoren interagiert .
Vorbereitungsmethoden
Die Synthese von [Bpa1]Angiotensin II beinhaltet den Austausch der ersten Aminosäure von Angiotensin II durch p-Benzoyl-L-Phenylalanin. Dies wird typischerweise durch Festphasenpeptidsynthese unter Verwendung von Fmoc/HATU-Chemie erreicht . Der Syntheseweg beinhaltet die schrittweise Addition geschützter Aminosäuren zu einer an Harz gebundenen Peptidkette, gefolgt von Entschützung und Abspaltung vom Harz.
Chemische Reaktionsanalyse
[Bpa1]Angiotensin II durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann am Phenylalaninrest auftreten und zur Bildung oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können Disulfidbrücken angreifen, falls diese in der Peptidstruktur vorhanden sind.
Substitution: Die Benzoylgruppe in p-Benzoyl-L-Phenylalanin kann unter bestimmten Bedingungen Substitutionsreaktionen eingehen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Dithiothreitol. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Analyse Chemischer Reaktionen
[Bpa1]Angiotensin II undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: The benzoyl group in p-benzoyl-L-phenylalanine can undergo substitution reactions under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[Bpa1]Angiotensin II hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird verwendet, um die Struktur-Aktivitäts-Beziehung von Angiotensin II und seinen Analoga zu untersuchen.
Biologie: Es hilft beim Verständnis der Bindungsinteraktionen mit Angiotensin-II-Rezeptoren, insbesondere dem Typ-1-Rezeptor.
Medizin: Es wird bei der Entwicklung von Therapeutika eingesetzt, die auf Herz-Kreislauf-Erkrankungen abzielen.
Industrie: Es wird bei der Produktion von radiomarkierten Peptiden für die diagnostische Bildgebung eingesetzt
Wirkmechanismus
[Bpa1]Angiotensin II übt seine Wirkungen aus, indem es an den Angiotensin-II-Typ-1-Rezeptor bindet. Diese Interaktion führt zur Aktivierung des Renin-Angiotensin-Aldosteron-Systems, was zu Vasokonstriktion, erhöhter Aldosteronfreisetzung, Natrium- und Wasserresorption sowie Vasopressinsekretion führt . Diese Aktionen tragen zusammen zur Regulierung des Blutdrucks und des Flüssigkeitshaushalts bei.
Wirkmechanismus
[Bpa1]Angiotensin II exerts its effects by binding to the angiotensin II type 1 receptor. This interaction leads to the activation of the renin-angiotensin-aldosterone system, resulting in vasoconstriction, increased aldosterone release, sodium and water reabsorption, and vasopressin secretion . These actions collectively contribute to the regulation of blood pressure and fluid balance.
Vergleich Mit ähnlichen Verbindungen
[Bpa1]Angiotensin II ist aufgrund des Vorhandenseins des p-Benzoyl-L-Phenylalaninrests einzigartig, der Photoaffinitätsmarkierungsstudien ermöglicht. Ähnliche Verbindungen sind:
[Sar1,Bpa8]Angiotensin II: Ein weiteres Analog, bei dem die erste und achte Aminosäure durch Sarkosin bzw. p-Benzoyl-L-Phenylalanin ersetzt werden.
Angiotensin III: Ein kürzeres Peptid, das aus Angiotensin II gewonnen wird und eine ähnliche biologische Aktivität aufweist.
Angiotensin A: Eine Variante von Angiotensin II mit einer zusätzlichen Aminosäuremodifikation.
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen Modifikationen und den daraus resultierenden biologischen Aktivitäten.
Eigenschaften
Molekularformel |
C62H79N13O11 |
|---|---|
Molekulargewicht |
1182.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-benzoylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C62H79N13O11/c1-5-37(4)52(59(83)71-48(33-43-34-66-35-68-43)60(84)75-29-13-19-50(75)57(81)72-49(61(85)86)32-38-14-8-6-9-15-38)74-56(80)47(31-40-22-26-44(76)27-23-40)70-58(82)51(36(2)3)73-55(79)46(18-12-28-67-62(64)65)69-54(78)45(63)30-39-20-24-42(25-21-39)53(77)41-16-10-7-11-17-41/h6-11,14-17,20-27,34-37,45-52,76H,5,12-13,18-19,28-33,63H2,1-4H3,(H,66,68)(H,69,78)(H,70,82)(H,71,83)(H,72,81)(H,73,79)(H,74,80)(H,85,86)(H4,64,65,67)/t37-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI-Schlüssel |
SSPYRQDCPZQEBX-LWJOARRHSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,4]Oxazepan-(5E)-ylideneamine](/img/structure/B10838848.png)

![[1,4]Oxazepan-(3E)-ylideneamine](/img/structure/B10838858.png)

![[2-(Benzoimidazol-1-yl)ethylidene]bisphosphonic acid](/img/structure/B10838900.png)
![[2-(3H-Indol-1-yl)-ethyl]-dimethyl-amine](/img/structure/B10838908.png)
![[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid](/img/structure/B10838909.png)
![[4',4''']-Biflavone](/img/structure/B10838910.png)
![[2-(6-Chloro-purin-9-yl)ethyl]-bisphosphonic acid](/img/structure/B10838912.png)
![[6,4''']Biflavone](/img/structure/B10838916.png)
![[4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix](/img/structure/B10838923.png)
![[6,3''']Biflavone](/img/structure/B10838928.png)
![[2-(6-Methoxy-indol-1-yl)-ethyl]-dimethyl-amine](/img/structure/B10838931.png)
![[4-(3-Adamantan-1-yl-ureido)-phenyl]-acetic acid](/img/structure/B10838932.png)
